2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine

Catalog No.
S14560510
CAS No.
15224-04-1
M.F
C15H16N6
M. Wt
280.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazi...

CAS Number

15224-04-1

Product Name

2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine

IUPAC Name

2-[(N-methylanilino)methyl]pyrido[2,3-b]pyrazine-6,8-diamine

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

InChI

InChI=1S/C15H16N6/c1-21(11-5-3-2-4-6-11)9-10-8-18-15-14(19-10)12(16)7-13(17)20-15/h2-8H,9H2,1H3,(H4,16,17,18,20)

InChI Key

SGHXEGHDDPXNAO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=CC(=N2)N)N)C3=CC=CC=C3

2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine is a complex organic compound characterized by a fused bicyclic structure that incorporates both pyridine and pyrazine rings. Its molecular formula is C15H16N6, with a molecular weight of approximately 280.33 g/mol. The compound features a unique arrangement of nitrogen-containing heterocycles, which contributes to its diverse chemical properties and potential biological activities. The IUPAC name reflects its structure, indicating the presence of a methyl(phenyl)amino group attached to the pyrido[2,3-b]pyrazine core .

, enhancing its utility in synthetic chemistry:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding oxidized derivatives.
  • Reduction: Reductive transformations can be achieved with reducing agents such as sodium borohydride or lithium aluminum hydride, leading to derivatives with altered functional groups.
  • Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of various substituents onto the core structure. This versatility makes it a valuable intermediate in organic synthesis .

Research indicates that 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine exhibits significant biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains.
  • Antiviral Activity: Investigations into its antiviral properties are ongoing, with some promising results reported in laboratory settings.
  • Anticancer Potential: The compound is being explored for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer lines. Mechanistic studies suggest interactions with key cellular pathways involved in tumor growth regulation .

The synthesis of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine typically involves multi-step organic reactions:

  • Formation of the Pyrido[2,3-b]pyrazine Core: This is achieved through cyclization reactions involving pyridine derivatives and hydrazine or its derivatives.
  • Introduction of the Methyl(phenyl)amino Group: Nucleophilic substitution reactions facilitate the incorporation of the methyl(phenyl)amino group onto the core.
  • Addition of Diamine Functionalities: Further reactions introduce diamine functionalities to complete the synthesis. These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .

The compound has a broad range of applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential therapeutic applications due to its biological activity.
  • Medicine: Explored as a candidate for drug development targeting various diseases, including cancer and infections.
  • Industry: Utilized in developing advanced materials such as fluorescent dyes and sensors due to its unique chemical properties .

Studies focusing on the interaction of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine with biological targets have revealed insights into its mechanism of action:

  • The compound interacts with specific receptors and enzymes involved in critical biological pathways.
  • Molecular docking studies have identified binding sites that suggest how this compound may exert its biological effects.
  • Further research is needed to elucidate its full mechanism and optimize its pharmacological profile for therapeutic use .

Several compounds share structural features with 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(2-Methylphenyl)pyrido(2,3-b)pyrazine-3,6-diamineC14H13N5Lacks additional amino groups; simpler structure
2,3-Bis(2-methylphenyl)pyrido[3,4-b]pyrazin-8-amineC21H18N4More complex; additional phenyl groups enhance stability
N-[2-(3,5-dimethylphenoxy)ethyl]-N-methylpyrido[2,3-b]pyrazin-6-amineC18H20N4OContains ether functionality; different pharmacological profile

The uniqueness of 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine lies in its specific combination of functional groups and heterocyclic structure that contributes to its diverse biological activity and potential applications in medicinal chemistry. This compound's distinct properties make it an interesting subject for further research and development in drug discovery efforts .

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

280.14364454 g/mol

Monoisotopic Mass

280.14364454 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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